Hexaphenyl cyclotriphosphazene

概要

説明

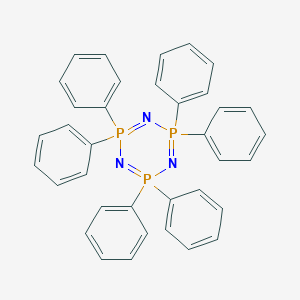

Hexaphenyl cyclotriphosphazene is a cyclic compound consisting of a six-membered ring with alternating phosphorus and nitrogen atoms, each phosphorus atom bonded to a phenyl group. This compound is known for its remarkable thermal stability and flame-retardant properties, making it a valuable material in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Hexaphenyl cyclotriphosphazene is typically synthesized through the nucleophilic substitution reaction of hexachlorocyclotriphosphazene with phenol. The reaction involves the following steps:

Hexachlorocyclotriphosphazene Synthesis: Hexachlorocyclotriphosphazene is synthesized by reacting phosphorus pentachloride with ammonium chloride.

Substitution Reaction: Hexachlorocyclotriphosphazene is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or toluene under reflux conditions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Synthesis of Hexachlorocyclotriphosphazene: Using industrial reactors to combine phosphorus pentachloride and ammonium chloride.

Substitution Reaction: Conducting the nucleophilic substitution reaction in large reactors with efficient mixing and temperature control to ensure high yield and purity.

化学反応の分析

Substitution Reactions

HCCP undergoes nucleophilic substitution reactions, where phenyl groups are replaced by other nucleophiles. These reactions are critical for generating derivatives with tailored properties.

Key Reaction Conditions and Reagents

Mechanism :

-

Nucleophiles (e.g., phenoxide ions) attack phosphorus atoms in the HCCP ring.

-

Chloride or phenyl groups are displaced via an SN2 mechanism, facilitated by polar aprotic solvents (e.g., chlorobenzene) and catalysts like tetrabutylammonium bromide (TBAB) .

Ring-Opening Polymerization

Heating HCCP under controlled conditions induces polymerization, forming polyphosphazenes.

Polymerization Parameters

Key Insight :

-

The polymer’s backbone (–N=P–)ₙ enables functionalization for applications in flame retardants, elastomers, and biomedical materials .

Comparative Reactivity of HCCP Derivatives

HCCP derivatives exhibit distinct reactivity based on substituent electronic and steric effects:

| Derivative | Reactivity with Nucleophiles | Stability Notes |

|---|---|---|

| Hexachloro | High (Cl⁻ is a good leaving group) | Hydrolytically unstable |

| Hexaphenoxy | Moderate (steric hindrance from phenyl) | Thermally stable (>300°C) |

| Hexaamino | Low (strong N–P bonds) | Biocompatible, used in drug delivery |

Stage 2: Phenyl Substitution

-

Reactants : Hexachlorocyclotriphosphazene (200–400 kg), phenol (400–600 kg), NaOH (600–800 kg).

-

Workup : Sequential washes with alkali, acid, and water, followed by crystallization in ethanol .

Stability and Degradation Pathways

科学的研究の応用

Chemical Applications

Synthesis of Derivatives

HPCTP serves as a precursor for synthesizing various cyclophosphazene derivatives. These derivatives often exhibit unique chemical properties that can be tailored for specific applications. For example, substituents can be introduced to modify the physical and chemical characteristics of the base compound, leading to products with enhanced functionalities such as flame retardancy and improved thermal stability .

Table 1: Common Derivatives of HPCTP

| Derivative | Properties | Applications |

|---|---|---|

| Hexakis(4-phenoxy) | High thermal stability | Flame retardants |

| Hexakis(4-aldehyde phenoxy) | Enhanced flame retardancy | Polymeric materials |

| Schiff base derivatives | Antimicrobial properties | Drug delivery systems |

Biological Applications

Drug Delivery Systems

HPCTP has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules. Its unique structure allows for the encapsulation of drugs, enhancing their solubility and bioavailability .

Anticancer Properties

Research indicates that HPCTP derivatives exhibit significant cytotoxic effects against various cancer cell lines, including ovarian and prostate cancer cells. Studies have shown that chalkone-substituted cyclotriphosphazenes can reduce cell viability by 70-90%, suggesting their potential as therapeutic agents in oncology .

Table 2: Anticancer Activity of HPCTP Derivatives

| Derivative | Cancer Type | Cytotoxicity (%) |

|---|---|---|

| Chalkone-substituted | Ovarian | 70-90 |

| Di- and tetra-dipeptide | Breast | Significant |

Industrial Applications

Flame Retardants

HPCTP is widely used as a flame retardant in various polymers and coatings. Its incorporation into materials enhances their thermal stability and fire resistance, making it suitable for applications in electronics, construction, and textiles .

Recent studies highlight the effectiveness of HPCTP-based additives in improving the flame retardant properties of epoxy resins and other polymeric materials. For instance, hexaphenoxycyclotriphosphazene has demonstrated high efficiency when used in combination with other flame-retardant agents .

Table 3: Flame Retardancy Performance

| Material | Additive | LOI Value (%) | UL-94 Rating |

|---|---|---|---|

| Epoxy Resin | Hexaphenoxycyclotriphosphazene | 36.6 | V-0 |

| Poly(butylene succinate) | Hexakis(4-aldehyde phenoxy) | 40.3 | V-0 |

Case Studies

Case Study 1: Antibacterial Applications

Recent research has focused on developing HPCTP-based derivatives with antibacterial properties. These derivatives have shown effectiveness against various bacterial strains, highlighting their potential for use in medical applications such as wound dressings and antibacterial coatings .

Case Study 2: Flame Retardant Coatings

A study investigating the use of HPCTP in polyurethane formulations demonstrated significant improvements in fire resistance when incorporated into wood coatings. The results indicated enhanced thermal stability and reduced flammability, showcasing HPCTP's utility in protective coatings for construction materials .

作用機序

The mechanism of action of hexaphenyl cyclotriphosphazene involves its ability to form stable complexes with various molecules. The phenyl groups provide steric hindrance, protecting the phosphorus-nitrogen backbone from degradation. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the pathways involved in its applications.

類似化合物との比較

Hexaphenyl cyclotriphosphazene can be compared with other similar compounds such as:

Hexachlorocyclotriphosphazene: A precursor with chlorine atoms instead of phenyl groups, used for further functionalization.

Hexaalkoxycyclotriphosphazenes: Compounds with alkoxy groups replacing the phenyl groups, exhibiting different solubility and reactivity.

Hexaamino cyclotriphosphazenes: Compounds with amino groups, showing potential in biomedical applications due to their biocompatibility.

Uniqueness: this compound is unique due to its high thermal stability, flame-retardant properties, and versatility in forming various derivatives. Its ability to undergo multiple chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.

生物活性

Hexaphenyl cyclotriphosphazene (HCCP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of HCCP and its derivatives, highlighting their potential applications in combating bacterial infections and other health-related issues.

Chemical Structure and Properties

This compound is characterized by a cyclic structure containing phosphorus and nitrogen atoms. Its unique properties stem from the presence of multiple phenyl groups, which enhance its solubility and reactivity with various nucleophiles. The general formula for HCCP is represented as:

This structure allows for the modification of HCCP to create derivatives with tailored biological activities.

Antimicrobial Activity

HCCP exhibits notable antimicrobial properties, which have been explored in various studies. The bactericidal effect is primarily attributed to the phosphazene group, which can disrupt bacterial cell membranes and inhibit growth.

Case Studies and Research Findings

- Antibacterial Applications : Research has demonstrated that HCCP derivatives can effectively combat a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed inhibition zones ranging from 8 mm to 18 mm against Escherichia coli and Staphylococcus aureus at concentrations of 2000 µM .

- Mechanism of Action : The mechanism underlying the antibacterial activity involves interaction with bacterial DNA, leading to disruption in replication processes. Studies indicated that specific HCCP derivatives could hinder DNA synthesis, suggesting a potential target for therapeutic intervention .

- Comparative Efficacy : A comparative study highlighted that some HCCP derivatives exhibited antibacterial activities comparable to standard antibiotics like chloramphenicol, indicating their potential as alternative treatments .

Table of Biological Activities

| Compound | Target Bacteria | Inhibition Zone (mm) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 14 | DNA interaction |

| Ferrocenyl HCCP Derivative | Bacillus cereus | 18 | Cell membrane disruption |

| Spiro-cyclotriphosphazene Derivative | Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

Functionalization and Derivative Synthesis

The synthesis of various HCCP derivatives has been explored to enhance their biological activities. Functional groups such as carboxyl and amino groups have been introduced to modify their properties:

- Carboxyl-Functionalized Derivatives : These compounds showed improved solubility and antibacterial efficacy due to enhanced interactions with bacterial membranes .

- Amino-Functionalized Derivatives : These derivatives exhibited increased lipophilicity, which correlated with higher antibacterial activity against Gram-positive bacteria .

特性

IUPAC Name |

2,2,4,4,6,6-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3P3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGJJMVGGAWCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=NP(=NP(=N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300890 | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-78-7 | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。